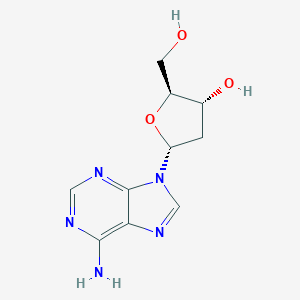

2'-Deoxy-L-adenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of 2'-Deoxy-L-adenosine?

An In-depth Technical Guide to 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (l-dA) is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, a fundamental component of DNA. This stereoisomeric difference, specifically in the chirality of the deoxyribose sugar, confers unique biochemical and therapeutic properties upon l-dA and oligonucleotides derived from it. Unlike their D-counterparts, L-nucleosides and L-DNA exhibit remarkable resistance to degradation by nucleases, which are stereospecific for D-enantiomers.[1] This enhanced stability has positioned this compound as a molecule of significant interest in the development of therapeutic oligonucleotides, such as aptamers (Spiegelmers) and antisense agents, as well as a potent antiviral agent.[1][2] This guide provides a comprehensive overview of its chemical structure, biological activity, synthesis, and relevant experimental methodologies.

Chemical Structure and Properties

This compound consists of an adenine (B156593) base attached to a 2-deoxy-L-ribofuranose sugar via a β-N9-glycosidic bond. The key structural feature is the L-configuration of the sugar moiety, which is a mirror image of the D-deoxyribose found in natural DNA. This seemingly subtle change has profound implications for its biological recognition and metabolism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14365-45-8 | [3][] |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [5][6] |

| Molecular Weight | 251.24 g/mol | [3][5] |

| Appearance | White solid | N/A |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (33 mg/ml), Ethanol (10 mg/ml) | |

| Stability | Susceptible to hydrolytic cleavage of the glycosidic bond in acidic conditions (pH < 7). More stable in neutral to basic solutions (pH ≥ 7). |

Biological Activity and Mechanism of Action

Antiviral Activity

This compound is a potent, specific, and selective inhibitor of the hepatitis B virus (HBV) and related hepadnaviruses.[7] It demonstrates significant antiviral activity without affecting the replication of many other RNA and DNA viruses. A key advantage is its favorable safety profile; it does not significantly inhibit human DNA polymerases α, β, and γ, nor does it compromise mitochondrial function, which can be a source of toxicity for other nucleoside analogs.[2][7]

Mechanism of Action: Metabolic Activation

The therapeutic effect of this compound is contingent upon its intracellular conversion into its active triphosphate form, this compound triphosphate (l-dATP).[2] This metabolic activation is a multi-step phosphorylation cascade initiated by cellular nucleoside kinases.

-

Cellular Uptake: As a hydrophilic molecule, this compound requires specialized nucleoside transporter proteins to cross the cell membrane.[2]

-

Phosphorylation: The initial and rate-limiting step is the conversion of l-dA to this compound monophosphate (l-dAMP). Human deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway known for its broad substrate specificity and is implicated in the phosphorylation of L-nucleoside analogs.[2] Subsequent phosphorylation steps are carried out by other cellular kinases to yield the diphosphate (B83284) (l-dADP) and finally the active triphosphate (l-dATP).

-

Inhibition of Viral Polymerase: Once formed, l-dATP acts as a substrate for the HBV viral polymerase (a reverse transcriptase).[2] Upon incorporation into the growing viral DNA strand, it acts as a chain terminator, halting viral replication. The L-configuration of the sugar prevents the formation of the subsequent phosphodiester bond. The low affinity of l-dATP for human DNA polymerases accounts for its selective antiviral activity and low cytotoxicity in host cells.[2]

Synthesis and Incorporation into Oligonucleotides

Chemical Synthesis

The chemical synthesis of this compound typically involves the glycosylation of a protected adenine base (e.g., N6-benzoyladenine) with a protected 2-deoxy-L-ribose derivative.

A general procedure involves:

-

Silylation of Adenine: The N6-benzoyladenine is silylated to increase its nucleophilicity and solubility.[8]

-

Preparation of Sugar Donor: A protected 1-chloro-2-deoxy-L-ribofuranose is prepared and dissolved in an anhydrous solvent.[8]

-

Glycosylation: A Lewis acid (e.g., TMSOTf) is used to activate the sugar donor. The silylated adenine is then added to form the protected nucleoside. This step is critical for controlling the stereochemistry at the anomeric carbon (C1'), with the β-anomer being the desired product.[8]

-

Deprotection: The protecting groups on the sugar (e.g., p-toluoyl) and the base (e.g., benzoyl) are removed, typically using sodium methoxide (B1231860) or ammonia (B1221849) in methanol, to yield the final this compound product.[8]

Common impurities that must be monitored and removed include the undesired α-anomer and the N7-regioisomer, where the sugar is attached to the N7 position of adenine instead of the desired N9.[8]

Incorporation into DNA Strands

This compound can be incorporated into synthetic DNA oligonucleotides to confer nuclease resistance.

-

Automated Solid-Phase Synthesis: This is the most common method, utilizing phosphoramidite (B1245037) chemistry. A this compound phosphoramidite building block is used in the automated DNA synthesizer at the desired position in the sequence. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation, repeated for each nucleotide addition.[1]

-

Enzymatic Incorporation: This method uses a DNA polymerase in a primer extension assay. A template DNA strand, a primer, and a mix of deoxynucleoside triphosphates (dNTPs) are used. The corresponding this compound triphosphate (l-dATP) is included in the reaction for incorporation by the polymerase.[1]

References

The Unnatural Advantage: A Technical Guide to the Stereochemistry and Chirality of L-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry and chirality of L-nucleosides, synthetic enantiomers of the naturally occurring D-nucleosides. For decades, the dogma in medicinal chemistry held that only D-nucleosides possessed biological activity. However, the discovery of the potent antiviral activity of L-nucleoside analogues has shattered this paradigm, opening up a new frontier in drug development. This document details the core principles of L-nucleoside stereochemistry, their synthesis, and their profound impact on antiviral and anticancer therapies. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: A Mirror Image World of Nucleosides

Naturally occurring nucleosides, the building blocks of DNA and RNA, exist exclusively in the D-configuration, a specific three-dimensional arrangement of atoms around the chiral centers of the sugar moiety.[1] This stereochemical homogeneity is fundamental to the structure and function of nucleic acids and the enzymes that interact with them. L-nucleosides are the non-superimposable mirror images (enantiomers) of their natural D-counterparts.[1] While chemically identical in most aspects, their differing chirality leads to distinct biological properties.

The central dogma of nucleoside drug design for a long time dictated that biological activity was confined to D-analogs. This was overturned by the discovery of the potent anti-HIV activity of Lamivudine (3TC), a synthetic L-nucleoside.[2] This discovery demonstrated that certain viral enzymes, unlike their human counterparts, could tolerate and even preferentially utilize L-nucleosides, leading to a paradigm shift in the field.

The Stereochemical Basis of L-Nucleoside Activity

The unique therapeutic potential of L-nucleosides stems from their differential interactions with viral and human enzymes. Many viral polymerases, such as HIV reverse transcriptase and hepatitis B virus (HBV) DNA polymerase, exhibit a lower degree of stereoselectivity compared to human DNA polymerases.[3] This allows them to recognize and incorporate L-nucleoside triphosphates into the growing viral DNA chain.

Once incorporated, L-nucleosides act as chain terminators, halting viral replication.[4] This is because their unnatural stereochemistry prevents the formation of the next phosphodiester bond. Crucially, human DNA polymerases have a much higher fidelity and substrate specificity, meaning they are less likely to incorporate L-nucleosides. This selective targeting of viral enzymes is the foundation of the favorable safety profile of many L-nucleoside drugs, as they exhibit reduced toxicity towards host cells.

Synthesis and Chiral Separation of L-Nucleosides

The synthesis of enantiomerically pure L-nucleosides is a critical challenge in their development. Several strategies have been developed, broadly categorized into asymmetric synthesis and resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired L-enantiomer directly. A common and powerful method is the Vorbrüggen glycosylation , which involves the coupling of a silylated nucleobase with a protected L-sugar derivative in the presence of a Lewis acid.[5][6]

dot

Figure 1: Vorbrüggen Glycosylation Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation.[7]

dot

Figure 2: Enzymatic Kinetic Resolution Workflow

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the enantiomeric purity of L-nucleosides. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[8]

Biological Activity of L-Nucleosides

L-nucleosides have demonstrated significant therapeutic efficacy in two primary areas: antiviral and anticancer therapy.

Antiviral Activity

The most prominent application of L-nucleosides is in the treatment of viral infections, particularly HIV and HBV.

-

Anti-HIV Activity: L-nucleoside analogues like Lamivudine (3TC) and Emtricitabine (FTC) are potent inhibitors of HIV reverse transcriptase.[1] After intracellular phosphorylation to their triphosphate forms, they are incorporated into the growing viral DNA chain, leading to chain termination.

-

Anti-HBV Activity: Several L-nucleosides, including Telbivudine (L-dT) and Clevudine (L-FMAU), are effective against HBV.[3][9] They inhibit the HBV DNA polymerase, a reverse transcriptase, thereby suppressing viral replication.

dot

Figure 3: General Mechanism of Antiviral L-Nucleosides

Anticancer Activity

The application of L-nucleosides in cancer therapy is an emerging and promising field. Troxacitabine (β-L-dioxolane cytidine) is an L-nucleoside analogue that has shown activity against various cancer cell lines.[10] Similar to their antiviral counterparts, these compounds are thought to interfere with DNA synthesis in rapidly dividing cancer cells.

| L-Nucleoside Analogue | Target | Indication | IC₅₀ / EC₅₀ | Reference |

| Lamivudine (3TC) | HIV Reverse Transcriptase, HBV DNA Polymerase | HIV, HBV | EC₅₀ (HIV): 0.003-0.016 µM | [3] |

| Emtricitabine (FTC) | HIV Reverse Transcriptase, HBV DNA Polymerase | HIV, HBV | EC₅₀ (HIV): 0.0013-0.0064 µM | [1] |

| Telbivudine (L-dT) | HBV DNA Polymerase | HBV | EC₅₀ (HBV): 0.2 µM | [3] |

| Clevudine (L-FMAU) | HBV DNA Polymerase | HBV | EC₅₀ (HBV): 0.01 µM | [9] |

| Elvucitabine (L-d4FC) | HIV Reverse Transcriptase | HIV | EC₅₀ (HIV): 0.004-0.01 µM | [1] |

| Troxacitabine (β-L-dioxolane cytidine) | DNA Synthesis | Cancer | IC₅₀: Varies by cell line | [10] |

Table 1: Biological Activity of Selected L-Nucleoside Analogues

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of L-nucleosides.

Synthesis: Vorbrüggen Glycosylation of an L-Sugar

Objective: To synthesize a protected L-nucleoside via the Vorbrüggen glycosylation reaction.

Materials:

-

Silylated nucleobase (e.g., persilylated cytosine)

-

Protected L-sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose)

-

Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

-

Dissolve the silylated nucleobase and the protected L-sugar in anhydrous acetonitrile (B52724) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the Lewis acid (e.g., TMSOTf) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected L-nucleoside.

Characterization: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a synthesized L-nucleoside.

Materials:

-

Synthesized L-nucleoside sample

-

Reference standard of the corresponding D-nucleoside (if available)

-

HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), acetonitrile, water)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

-

Prepare a standard solution of the L-nucleoside and, if available, the D-nucleoside in the mobile phase.

-

Prepare a sample solution of the synthesized L-nucleoside in the mobile phase.

-

Set up the HPLC system with the chosen chiral column and equilibrate with the mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reversed phase).[8]

-

Inject the standard solutions to determine the retention times of the L- and D-enantiomers.

-

Inject the sample solution.

-

Monitor the elution profile using a UV detector at the appropriate wavelength.

-

Calculate the enantiomeric excess (ee) using the peak areas of the L- and D-enantiomers in the sample chromatogram.

Biological Assay: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of an L-nucleoside triphosphate against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 reverse transcriptase (RT)

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

-

L-nucleoside triphosphate to be tested

-

Assay buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(A)•oligo(dT) template/primer, and all dNTPs except the labeled one.

-

Prepare serial dilutions of the L-nucleoside triphosphate inhibitor.

-

In a series of reaction tubes, add the reaction mixture, the labeled dNTP, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the precipitated DNA onto glass fiber filters and wash with TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[8]

Biological Assay: MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of an L-nucleoside on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

L-nucleoside to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the L-nucleoside in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the L-nucleoside. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

The field of L-nucleosides represents a remarkable success story in medicinal chemistry, demonstrating that challenging long-held assumptions can lead to groundbreaking therapeutic advances. Their unique stereochemistry provides a powerful platform for designing highly selective antiviral and potentially anticancer agents with improved safety profiles. The continued exploration of the synthesis, biological activity, and mechanisms of action of novel L-nucleoside analogues holds immense promise for the development of next-generation therapies for a range of human diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to navigate and contribute to this exciting and evolving area of science.

References

- 1. Elvucitabine | C9H10FN3O3 | CID 469717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ice-hbv.org [ice-hbv.org]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of beta-L-dioxolane-cytidine, a novel nucleoside analogue with the unnatural L configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of 2'-Deoxy-L-adenosine, an unnatural nucleoside analog with potent and selective antiviral activity against the Hepatitis B virus (HBV). We delve into the seminal synthesis of this L-enantiomer, its mechanism of action as an inhibitor of HBV DNA polymerase, and present key quantitative data on its efficacy. Detailed experimental protocols for its synthesis and antiviral evaluation are provided, alongside visualizations of its metabolic activation and inhibitory pathways, to serve as a valuable resource for researchers in the field of antiviral drug development.

Discovery and Historical Context

The journey of this compound begins within the broader exploration of nucleoside chemistry and the intriguing biological properties of unnatural L-nucleosides. While naturally occurring nucleosides exist as D-enantiomers, the synthesis and investigation of their mirror images, the L-enantiomers, have unveiled compounds with significant therapeutic potential.

The first synthesis of this compound was reported in 1970 by Robins, Khwaja, and Robins .[1] Their work was part of a larger effort to synthesize various purine (B94841) nucleosides and their anomers.[1] The primary method employed for this pioneering synthesis was the Vorbrüggen glycosylation , a robust and widely used method for the formation of the N-glycosidic bond between a silylated heterocyclic base and a protected sugar.[2]

Initially, the biological significance of L-nucleosides was not fully appreciated. However, the discovery of the potent anti-HIV activity of Lamivudine (B182088) (3TC), an L-cytidine analog, sparked a surge of interest in this class of compounds.[3] This led to the systematic evaluation of other L-nucleosides for antiviral activity.

A significant breakthrough came with the discovery that a series of β-L-2'-deoxynucleosides, including this compound, exhibit potent and highly selective activity against the Hepatitis B virus.[3] This discovery highlighted the crucial role of the 3'-hydroxyl group on the β-L-2'-deoxyribose moiety for specific anti-HBV activity.[3]

Chemical Synthesis

The primary route for the synthesis of this compound is the Vorbrüggen glycosylation reaction.[2] This method involves the coupling of a silylated purine base with a protected 2-deoxy-L-ribose derivative.

Key Experimental Protocol: Vorbrüggen Glycosylation for this compound Synthesis

This protocol is a generalized representation based on established methodologies.

Materials:

-

N6-Benzoyladenine

-

1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose (protected L-sugar)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous acetonitrile

-

Sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia (B1221849)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend N6-benzoyladenine in anhydrous acetonitrile. Add an excess of BSA (e.g., 2.5 equivalents) and heat the mixture to reflux until a clear solution is obtained. This indicates the formation of the silylated adenine (B156593) derivative.

-

Glycosylation Reaction:

-

In a separate flask, dissolve the protected 2-deoxy-L-ribose derivative (1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose) in anhydrous acetonitrile.

-

Add the silylated N6-benzoyladenine solution to the sugar solution.

-

Cool the reaction mixture to 0°C and slowly add the Lewis acid catalyst, TMSOTf (typically 1.1-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Nucleoside:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude protected this compound derivative by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified protected nucleoside in methanol.

-

Add a solution of sodium methoxide in methanol or methanolic ammonia to remove the benzoyl and p-toluoyl protecting groups.

-

Monitor the deprotection by TLC.

-

Neutralize the reaction mixture and concentrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or silica gel column chromatography.

-

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Hepatitis B virus replication.[3][4] Its antiviral activity is contingent on its intracellular phosphorylation to the active triphosphate form.[3][5]

Cellular Uptake and Metabolic Activation

As a hydrophilic molecule, this compound requires nucleoside transporters to cross the cell membrane and enter the host cell.[5][6][7] Once inside the cell, it undergoes a three-step phosphorylation cascade catalyzed by host cell kinases to yield this compound-5'-triphosphate (L-dATP).[5][8]

Inhibition of HBV DNA Polymerase

The active metabolite, L-dATP, acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the viral HBV DNA polymerase.[8][9] The HBV polymerase is a reverse transcriptase that is responsible for synthesizing the viral DNA genome from a pregenomic RNA template. The incorporation of the L-nucleoside monophosphate into the growing viral DNA chain leads to chain termination, as the unnatural stereochemistry of the L-sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide.[8] This effectively halts viral replication.

A key advantage of this compound is its selectivity for the viral polymerase over human DNA polymerases (α, β, and γ).[3] The triphosphate form of this compound does not significantly inhibit these host cell enzymes, which contributes to its low cytotoxicity.[3]

Quantitative Data

The antiviral efficacy of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Anti-HBV Activity

The following table summarizes the in vitro activity of this compound against wild-type HBV and provides a comparison with other established nucleoside/nucleotide analogs.

| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | Citation(s) |

| This compound | Wild-Type HBV | 2.2.15 | 0.09 | [9] |

| Lamivudine | Wild-Type HBV | HepG2 | 0.006 | [9] |

| Entecavir | Wild-Type HBV | HepG2 | 0.004 | [9] |

| Tenofovir | Wild-Type HBV | HepG2 | 0.06 | [9] |

IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.

Activity Against Resistant Strains

A major challenge in the long-term treatment of chronic hepatitis B is the emergence of drug-resistant viral mutants. The primary resistance pathway for L-nucleosides like lamivudine involves mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase, most commonly rtM204V and rtM204I.[9] Due to the shared mechanism of action, there is a high level of cross-resistance among L-nucleosides. Therefore, HBV strains resistant to lamivudine are also expected to be resistant to this compound.[9]

In Vivo Efficacy in the Woodchuck Model

The woodchuck model of chronic WHV (Woodchuck Hepatitis Virus) infection is a well-established preclinical model for evaluating anti-HBV therapies.

| Compound | Dosing Regimen | Maximum Viral Load Reduction (serum) | Observed Toxicity | Citation(s) |

| This compound | Once-daily, oral | Up to 108 genome equivalents/mL | No drug-related toxicity | [2][3][10] |

| Lamivudine | 10 mg/kg/day, oral | 2.7 log10 genome equivalents/mL | Not specified | [10] |

| Adefovir Dipivoxil | 5 mg/kg/day, oral | >1.6 log10 genome equivalents/mL | Not specified | [10] |

Conclusion

This compound represents a significant milestone in the exploration of L-nucleosides as therapeutic agents. Its discovery and subsequent characterization as a potent and selective inhibitor of HBV replication have provided valuable insights into the structural requirements for antiviral activity within this class of compounds. While the challenge of cross-resistance with other L-nucleosides remains, the compelling preclinical efficacy and favorable safety profile of this compound underscore the continued importance of investigating unnatural nucleoside analogs in the quest for novel and improved antiviral therapies. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug development.

References

- 1. Purine nucleosides. XXIX. The synthesis of this compound and 2'-deoxy-L-guanosine and their alpha anomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Adenosine uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Unnatural Advantage: A Technical Guide to the Biological Significance of L-Nucleoside Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of nucleoside analogs, the non-natural L-enantiomers have emerged as a cornerstone of antiviral and anticancer therapies. Possessing a chiral orientation opposite to their endogenous D-counterparts, L-nucleosides exhibit remarkable biological properties, including potent therapeutic activity, enhanced enzymatic stability, and unique resistance profiles. This technical guide provides an in-depth exploration of the biological significance of L-nucleosides, detailing their mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols relevant to their study and development.

Introduction: A Mirror Image with Profound Implications

Naturally occurring nucleosides, the building blocks of DNA and RNA, exist almost exclusively as D-enantiomers.[1] For decades, it was widely believed that only D-nucleosides could elicit biological activity.[2] However, the discovery of the potent anti-HIV and anti-HBV activity of Lamivudine (3TC), an L-nucleoside analog, revolutionized the field.[3][4] This breakthrough demonstrated that the cellular and viral machinery could recognize and process these "unnatural" stereoisomers, often with advantageous therapeutic outcomes.[2]

The primary biological significance of L-nucleosides lies in their ability to act as chain terminators of viral DNA synthesis.[5][6] This is achieved through a multi-step intracellular activation process, culminating in the inhibition of viral polymerases and reverse transcriptases.[7] Furthermore, their unnatural stereochemistry confers a significant advantage: increased resistance to degradation by cellular enzymes that typically metabolize D-nucleosides.[2] This enhanced stability contributes to their favorable pharmacokinetic profiles.[8]

This guide will delve into the antiviral and anticancer properties of L-nucleosides, their molecular mechanisms, and the experimental methodologies used to evaluate their efficacy and safety.

Antiviral Activity of L-Nucleosides

L-nucleoside analogs have demonstrated broad-spectrum antiviral activity, most notably against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[3][4][9] Key examples of FDA-approved L-nucleoside drugs include Lamivudine (3TC), Emtricitabine (FTC), and Telbivudine.[5][9]

Quantitative Antiviral Efficacy and Cytotoxicity

The therapeutic potential of an antiviral compound is determined by its efficacy (50% effective concentration, EC₅₀) and its cytotoxicity (50% cytotoxic concentration, CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's therapeutic window.[10] A higher SI value indicates greater selectivity for the viral target over the host cell.[10]

| L-Nucleoside Analog | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Lamivudine (3TC) | HIV-1 | MT-4 | 0.0035 - 0.015 | >100 | >6667 | [10] |

| Emtricitabine (FTC) | HIV-1 | MT-2 | 0.0013 | >20 | >15385 | [7] |

| Telbivudine | HBV | HepG2 2.2.15 | 0.21 | >100 | >476 | [4] |

| L-dC | HBV | HepG2 | 0.1 | >100 | >1000 | [4] |

| L-dT | HBV | HepG2 | 0.3 | >100 | >333 | [4] |

| L-dA | HBV | HepG2 | 0.5 | >100 | >200 | [4] |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Anticancer Activity of L-Nucleosides

The application of L-nucleosides extends to oncology, where they have shown promise in preventing and treating virus-associated cancers.[11] For instance, L-nucleoside analogs with potent activity against HBV can be instrumental in preventing or delaying the onset of hepatocellular carcinoma.[11] Furthermore, certain L-nucleoside analogs have demonstrated direct cytotoxic effects against various cancer cell lines.[12]

| L-Nucleoside Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| L-Fd4C | Pancreatic Cancer | 0.01 - 0.1 | [11] |

| β-L-dioxolane-cytidine | Leukemia (CCRF-CEM) | 0.2 | [13] |

| 5-Fluorotroxacitabine | Leukemia | 0.01 - 1 | [1] |

Note: IC₅₀ (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

Mechanism of Action: A Step-by-Step Guide to Viral Inhibition

The antiviral activity of L-nucleosides is dependent on their intracellular phosphorylation to the active triphosphate form.[6][7] This process is catalyzed by host cell kinases.[7] The resulting L-nucleoside triphosphate then acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptases or DNA polymerases.[5][7]

Pharmacokinetic Properties

The pharmacokinetic profiles of L-nucleoside analogs are a critical aspect of their clinical utility. Their increased stability against enzymatic degradation often leads to longer intracellular half-lives of the active triphosphate form compared to their D-enantiomers.[8]

| L-Nucleoside Analog | Bioavailability (%) | Plasma Half-life (h) | Intracellular Triphosphate Half-life (h) | Primary Excretion Route | Reference |

| Lamivudine (3TC) | ~86 | 5-7 | 10.5 - 15.5 | Renal | [2][14] |

| Emtricitabine (FTC) | ~93 | ~10 | ~39 | Renal | [8] |

| Telbivudine | ~63 | ~40-49 | - | Renal | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the evaluation of L-nucleoside analogs.

In Vitro Antiviral Efficacy and Cytotoxicity Assays

A general workflow for determining the antiviral activity and cytotoxicity of L-nucleoside analogs is depicted below.

Protocol 1: Cytotoxicity Assay (MTT Method) [10]

-

Cell Seeding: Seed host cells (e.g., Vero, MT-4) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the L-nucleoside analog in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Protocol 2: Antiviral Plaque Reduction Assay [10]

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the L-nucleoside analog and mix with a known titer of the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days).

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC₅₀ value, which is the concentration that reduces the plaque number by 50% compared to the virus control.

Kinase Assay for Phosphorylation of L-Nucleosides

Protocol 3: In Vitro Kinase Assay [15]

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), ATP, and the purified kinase enzyme (e.g., deoxycytidine kinase).

-

Initiation of Reaction: Add the L-nucleoside analog to the master mix to initiate the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding EDTA or by heat inactivation.

-

Analysis: Analyze the formation of the phosphorylated L-nucleoside (L-NMP, L-NDP, L-NTP) using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Viral Polymerase/Reverse Transcriptase Inhibition Assay

Protocol 4: HIV-1 Reverse Transcriptase Inhibition Assay [13][16]

-

Reaction Setup: Prepare a reaction mixture containing the purified HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)/oligo(dT)), and a mixture of dNTPs, including a radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of the L-nucleoside triphosphate to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding MgCl₂ and incubate at 37°C for 15-30 minutes.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.

-

Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs and measure the radioactivity of the precipitated DNA using a scintillation counter.

-

Data Analysis: Determine the concentration of the L-nucleoside triphosphate that inhibits the reverse transcriptase activity by 50% (IC₅₀).

Resistance Mechanisms

The emergence of drug resistance is a significant challenge in antiviral therapy.[17] For L-nucleoside analogs, resistance is often associated with specific mutations in the viral polymerase or reverse transcriptase.[7] For example, the M184V mutation in the HIV-1 reverse transcriptase is a well-characterized mutation that confers resistance to Lamivudine and Emtricitabine.[7] Understanding these resistance mechanisms is crucial for the development of next-generation L-nucleoside analogs that can overcome these challenges.

L-Nucleic Acids: Beyond Monomeric Drugs

The unique properties of L-nucleosides have been extended to the development of L-DNA and L-RNA oligonucleotides, such as aptamers and spiegelmers.[18][19][20] These mirror-image nucleic acids are highly resistant to nuclease degradation, making them promising therapeutic and diagnostic agents.[18][20] L-DNA aptamers have been successfully selected to bind to D-RNA targets with high affinity and specificity.[19]

Protocol 5: In Vitro Selection of L-DNA Aptamers (Mirror-Image SELEX) [5][21]

-

Target Synthesis: Synthesize the enantiomer (D-form) of the target molecule.

-

SELEX with D-DNA Library: Perform Systematic Evolution of Ligands by Exponential Enrichment (SELEX) using a random D-DNA library against the D-target.

-

Aptamer Identification: Sequence the enriched D-DNA pool to identify high-affinity D-aptamers.

-

L-Aptamer Synthesis: Synthesize the L-enantiomer of the identified D-aptamer. This L-aptamer will bind to the natural L-form of the target molecule with the same affinity and specificity.

Conclusion

L-enantiomers of nucleosides represent a remarkable class of therapeutic agents with profound biological significance. Their unnatural chirality provides a distinct advantage, leading to potent antiviral and anticancer activity, enhanced metabolic stability, and unique pharmacological profiles. The continued exploration of L-nucleosides and their oligonucleotide counterparts holds immense promise for the development of novel and effective therapies against a wide range of diseases. This technical guide provides a comprehensive overview of their biological importance, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this exciting field.

References

- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]

- 3. benchchem.com [benchchem.com]

- 4. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 14. cdn.aaai.org [cdn.aaai.org]

- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 16. Inhibition of multi-drug resistant HIV-1 reverse transcriptase by nucleoside β-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. diva-portal.org [diva-portal.org]

- 19. ice-hbv.org [ice-hbv.org]

- 20. US9315804B2 - Method of selecting aptamers - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

2'-Deoxy-L-adenosine: A Deep Dive into its Antiviral Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog of the naturally occurring 2'-deoxy-D-adenosine. Its unique stereochemical configuration renders it a potent and highly selective inhibitor of hepadnavirus replication, particularly Hepatitis B Virus (HBV). The antiviral activity of L-dA is contingent upon its intracellular anabolism to the active triphosphate metabolite, this compound triphosphate (L-dATP). This active form acts as a competitive inhibitor of the viral DNA polymerase and, upon incorporation into the nascent viral DNA, leads to chain termination, effectively halting viral replication. Notably, L-dA exhibits a favorable safety profile, with minimal inhibition of human DNA polymerases, attributing to the high stereospecificity of these host enzymes. This technical guide provides a comprehensive overview of the mechanism of action of L-dA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and inhibitory pathways.

Core Mechanism of Antiviral Action

The antiviral effect of this compound is a multi-step process that occurs within the host cell, primarily hepatocytes in the case of HBV infection. The mechanism can be dissected into three key stages: cellular uptake, metabolic activation (phosphorylation), and inhibition of viral replication.

Cellular Uptake

As a hydrophilic molecule, L-dA requires nucleoside transporters to cross the cell membrane. The primary transporters involved in the uptake of deoxynucleosides are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). While specific studies on L-dA uptake are limited, it is presumed to utilize these existing cellular pathways to enter the cytoplasm of host cells.

Metabolic Activation: The Phosphorylation Cascade

The biological activity of L-dA is entirely dependent on its conversion to the 5'-triphosphate form.[1] This phosphorylation is a three-step process catalyzed by host cellular kinases:

-

Monophosphorylation: The initial and rate-limiting step is the conversion of L-dA to this compound monophosphate (L-dAMP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) , an enzyme known for its broad substrate specificity and lack of strict enantioselectivity.[2]

-

Diphosphorylation: L-dAMP is subsequently phosphorylated to this compound diphosphate (B83284) (L-dADP) by nucleoside monophosphate kinases.

-

Triphosphorylation: Finally, L-dADP is converted to the active antiviral agent, this compound triphosphate (L-dATP), by nucleoside diphosphate kinases.

The efficiency of this phosphorylation cascade is a critical determinant of the antiviral potency of L-dA.

Inhibition of Viral Replication

The active metabolite, L-dATP, selectively targets the HBV DNA polymerase (a reverse transcriptase), inhibiting viral DNA synthesis through a dual mechanism:

-

Competitive Inhibition: L-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of the HBV DNA polymerase.[3]

-

Chain Termination: If incorporated into the growing viral DNA strand, the L-configuration of the sugar moiety of L-dATP prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide. This leads to the premature termination of the DNA chain, thereby aborting viral replication.[3]

The selectivity of L-dA arises from the fact that human DNA polymerases (α, β, and γ) are poor substrates for L-dATP, thus minimizing host cell toxicity.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antiviral activity, cytotoxicity, and enzymatic interactions of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Hepatitis B Virus

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Citation(s) |

| This compound (L-dA) | Wild-Type HBV | 2.2.15 | 0.09 | >100 | >1111 | [3] |

Table 2: Comparative In Vitro Antiviral Activity of L-dA and Other Nucleoside Analogs against Wild-Type HBV

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Citation(s) |

| This compound (L-dA) | Wild-Type HBV | 2.2.15 | 0.09 | [3] |

| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006 | [3] |

| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004 | [3] |

| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06 | [3] |

Table 3: Activity of this compound against Lamivudine-Resistant HBV

| Compound | Virus Strain | Fold Change in EC₅₀ | Citation(s) |

| This compound (L-dA) | rtM204V/I | High level of cross-resistance expected | [3] |

Note: Direct experimental data for L-dA against lamivudine-resistant strains is limited; however, a high level of cross-resistance is anticipated due to its classification as an L-nucleoside analog.

Table 4: Enzymatic Interaction of L-nucleoside Analogs

| Enzyme | Substrate/Inhibitor | Kₘ (µM) | kcat (s⁻¹) | Kᵢ (µM) | Comments | Citation(s) |

| Human Deoxycytidine Kinase (dCK) | This compound | Data not readily available | Data not readily available | - | dCK is the primary kinase for the initial phosphorylation. | [2] |

| HBV DNA Polymerase | L-dATP | - | - | Data not readily available | Acts as a competitive inhibitor with respect to dATP. | [3] |

Note: Specific kinetic parameters for L-dA and L-dATP are not widely available in the public domain. The table reflects the current state of knowledge.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antiviral activity.

Protocol 1: In Vitro Anti-HBV Efficacy Assay in HepG2 2.2.15 Cells

Objective: To determine the 50% effective concentration (EC₅₀) of L-dA for the inhibition of HBV replication.

Materials:

-

HepG2 2.2.15 cell line (constitutively expresses HBV)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound (L-dA)

-

Control compounds (e.g., Lamivudine)

-

24-well cell culture plates

-

Reagents for DNA extraction (e.g., phenol:chloroform:isoamyl alcohol)

-

Reagents for Southern blot analysis (agarose, restriction enzymes, nylon membrane, ³²P-labeled HBV DNA probe)

Procedure:

-

Cell Seeding: Seed HepG2 2.2.15 cells in 24-well plates at a density of 1 x 10⁵ cells/well in DMEM supplemented with 10% dialyzed FBS. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of L-dA and control compounds in the culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a no-drug control.

-

Incubation: Incubate the treated cells for 8 days, with a medium change containing freshly prepared compounds every 2 days.

-

Harvesting of Viral DNA: After the incubation period, collect the cell culture supernatant. Centrifuge to pellet cellular debris. Precipitate viral particles using polyethylene (B3416737) glycol (PEG) 8000.

-

DNA Extraction: Treat the viral pellet with proteinase K to digest viral proteins. Extract viral DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol (B145695) precipitation. Resuspend the DNA pellet in TE buffer.

-

Southern Blot Analysis: a. Digest the extracted DNA with a restriction enzyme that linearizes the HBV genome. b. Separate the DNA fragments by electrophoresis on a 1.2% agarose (B213101) gel. c. Transfer the DNA to a nylon membrane. d. Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe. e. Wash the membrane to remove the unbound probe and expose it to X-ray film or a phosphorimager.

-

Data Analysis: Quantify the intensity of the HBV DNA bands. Calculate the percentage of inhibition of HBV replication for each compound concentration relative to the no-drug control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a dose-response curve fitting software.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of L-dA.

Materials:

-

HepG2 cell line (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound (L-dA)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of L-dA to the wells. Include a no-drug control.

-

Incubation: Incubate the cells for the same duration as the antiviral assay (e.g., 8 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Determine the CC₅₀ value from the dose-response curve.

Protocol 3: Deoxycytidine Kinase (dCK) Activity Assay (NADH-Coupled Assay)

Objective: To determine the kinetic parameters (Kₘ and kcat) of dCK for the phosphorylation of L-dA.

Materials:

-

Recombinant human deoxycytidine kinase (dCK)

-

This compound (L-dA)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, ATP, PEP, NADH, PK, and LDH.

-

Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading at 340 nm.

-

Initiation of Reaction: Add a known amount of dCK to the cuvette to initiate the reaction.

-

Substrate Addition and Measurement: Add varying concentrations of L-dA to the reaction mixture and continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

Data Analysis: a. Calculate the initial velocity (rate of NADH oxidation) for each L-dA concentration. b. Plot the initial velocities against the corresponding L-dA concentrations. c. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vmax values. d. Calculate the kcat from the Vmax and the enzyme concentration.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Concluding Remarks

This compound stands out as a promising anti-HBV agent due to its potent and selective mechanism of action. Its reliance on host cell kinases for activation and the subsequent specific targeting of the viral polymerase, coupled with its poor interaction with host DNA polymerases, provides a solid rationale for its favorable therapeutic window. The detailed protocols and data presented in this guide offer a framework for the continued investigation and development of L-nucleoside analogs as a critical component of antiviral therapy. Further research focusing on the precise kinetic parameters of L-dA with its target enzymes and its efficacy against a broader range of HBV genotypes and drug-resistant mutants will be instrumental in fully elucidating its therapeutic potential.

References

The Intracellular Odyssey of 2'-Deoxy-L-adenosine: A Technical Guide for Drug Development Professionals

December 2025

Abstract

2'-Deoxy-L-adenosine (L-dA) is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, a fundamental component of DNA. The unique stereochemistry of L-nucleosides confers distinct biochemical properties, rendering them a promising class of therapeutic agents, particularly in the realms of antiviral and anticancer drug development. Unlike their D-counterparts, L-nucleosides often exhibit reduced susceptibility to degradation by human enzymes and are poor substrates for human DNA polymerases, which can translate to an improved safety profile. However, their therapeutic efficacy is critically dependent on their intracellular metabolism, specifically their anabolic conversion to the active triphosphate form and their catabolic degradation. This technical guide provides a comprehensive overview of the putative intracellular metabolic pathways of this compound, drawing upon data from analogous L-nucleosides. It details relevant experimental protocols for studying its metabolism and visualizes the key pathways and experimental workflows.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Their mechanism of action typically involves intracellular phosphorylation to their triphosphate form, which can then interfere with nucleic acid synthesis by inhibiting polymerases or by being incorporated into DNA or RNA, leading to chain termination.[1][2] The L-isomers of nucleosides have garnered significant interest due to their unique biological properties.[3] They are often recognized by viral reverse transcriptases and polymerases but are poor substrates for human DNA polymerases, offering a potential therapeutic window.[3]

The therapeutic potential of this compound is contingent on its intracellular journey, from cellular uptake to its metabolic activation and eventual catabolism. Understanding these processes is paramount for the rational design and development of L-nucleoside-based therapeutics.

Anabolism: The Phosphorylation Cascade

The biological activity of this compound is dependent on its conversion to this compound-5'-triphosphate (L-dATP). This is a sequential three-step phosphorylation process catalyzed by cellular kinases.

-

Initial Phosphorylation: The first and often rate-limiting step is the conversion of L-dA to this compound-5'-monophosphate (L-dAMP). Human deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway of deoxynucleosides and is known for its broad substrate specificity and lack of strict enantioselectivity.[1][3] It is the primary candidate for the initial phosphorylation of L-dA.[3]

-

Second Phosphorylation: L-dAMP is subsequently phosphorylated to this compound-5'-diphosphate (L-dADP) by nucleoside monophosphate kinases (NMPKs), such as cytidylate/uridylate monophosphate kinase (CMPK).

-

Final Phosphorylation: The final step is the conversion of L-dADP to the active L-dATP, catalyzed by nucleoside diphosphate (B83284) kinases (NDPKs).[4]

Table 1: Kinetic Parameters of L-Nucleoside Analogs with Human Deoxycytidine Kinase (dCK)

| Nucleoside Analog | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| 5-Fluorotroxacitabine | N/A | N/A | N/A | [5] |

| β-L-ddA | 220 | N/A | N/A |[6] |

Note: N/A indicates that the specific data was not provided in the cited literature.

Experimental Protocol: Nucleoside Kinase Assay (NADH-Coupled)

This protocol describes a continuous, enzyme-coupled assay to determine the kinetic parameters of a nucleoside kinase, such as dCK, with this compound. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH.[7]

Materials:

-

Recombinant human deoxycytidine kinase (dCK)

-

This compound

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)[1]

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Initiate the reaction: Add the dCK enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Add the substrate: Start the reaction by adding a known concentration of this compound.

-

Monitor the reaction: Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of the reaction is proportional to the rate of ADP production.

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Repeat the assay with varying concentrations of this compound.

-

Plot the initial velocities against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration.

-

Catabolism: Degradation Pathways

The intracellular concentration and therapeutic efficacy of this compound are also governed by its catabolism. Studies on the analogous compound β-L-2′,3′-dideoxyadenosine (β-L-ddA) revealed that it is a poor substrate for phosphorylation and is instead catabolized.[8][9] The primary catabolic route for β-L-ddA is phosphorolysis by methylthioadenosine phosphorylase (MTAP), leading to the formation of adenine (B156593) and β-L-2,3-dideoxyribose-1-phosphate.[9] It is plausible that this compound is also a substrate for purine (B94841) nucleoside phosphorylases (PNPs) or MTAP.

Another potential catabolic enzyme is adenosine (B11128) deaminase (ADA), which converts adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[10] However, L-nucleosides are often poor substrates for ADA.

Table 2: Intracellular Metabolite Concentrations of [³H]β-L-ddA (10 µM) in HepG2 Cells

| Time (h) | β-L-ddA (pmol/10⁶ cells) | β-L-ddAMP (pmol/10⁶ cells) | Inosine (pmol/10⁶ cells) | Hypoxanthine (pmol/10⁶ cells) | ATP (pmol/10⁶ cells) |

|---|---|---|---|---|---|

| 8 | 5.08 ± 3.30 | 0.12 ± 0.14 | 0.87 ± 0.27 | 0.65 ± 0.42 | 5.14 ± 0.95 |

| 24 | 2.85 ± 0.09 | 0.12 ± 0.14 | 0.87 ± 0.27 | N/A | 2.26 ± 0.65 |

Data adapted from Mao et al., Antimicrob Agents Chemother, 1998.[8]

Experimental Protocol: HPLC Analysis of Intracellular Nucleoside Triphosphates

This protocol describes a method for the extraction and quantification of intracellular nucleoside triphosphates, including the putative L-dATP, using reversed-phase ion-pair high-performance liquid chromatography (HPLC).[11]

Materials:

-

Cell culture of interest

-

Trichloroacetic acid (TCA)

-

Potassium carbonate (K₂CO₃)

-

HPLC system with a C18 column

-

Mobile phase A (e.g., 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9)

-

Mobile phase B (e.g., 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0)

-

Nucleotide standards (including L-dATP if available, or a closely related standard)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound for various time points.

-

Nucleotide Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells with a known volume of cold 6% TCA.

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant with K₂CO₃.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto the C18 column.

-

Elute the nucleotides using a gradient of mobile phase A and B.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Data Analysis:

-

Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the standards.

-

Calculate the intracellular concentration of each nucleotide based on the cell number and extraction volume.

-

Cellular Uptake and Transport

As hydrophilic molecules, nucleosides like this compound require specialized nucleoside transporters to cross the cell membrane.[12] These transporters can be either equilibrative (ENTs) or concentrative (CNTs). The efficiency of cellular uptake is a critical determinant of the intracellular concentration of the drug and, consequently, its therapeutic effect.

Experimental Protocol: Cellular Uptake Assay

This protocol describes a method to measure the cellular uptake of this compound using a radiolabeled analog.[4]

Materials:

-

Radiolabeled this compound (e.g., [³H]-L-dA)

-

Cell culture of interest

-

Ice-cold buffer (e.g., PBS)

-

Cell lysis buffer

-

Liquid scintillation counter and cocktail

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

-

Uptake Experiment:

-

Remove the culture medium and wash the cells with buffer.

-

Add medium containing a known concentration of radiolabeled this compound.

-

Incubate for various time points.

-

-

Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove any unbound radiolabeled compound.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

-

Data Analysis:

-

Determine the intracellular concentration of the L-nucleoside at each time point.

-

Calculate the initial rate of uptake and the steady-state intracellular concentration.

-

Mechanism of Action and Cytotoxicity

The primary proposed mechanism of action for L-nucleoside analogs is the inhibition of viral DNA synthesis.[3] Once converted to its triphosphate form (L-dATP), this compound can act as a competitive inhibitor of the natural substrate (dATP) for viral DNA polymerases.[13] Incorporation of L-dAMP into the growing viral DNA chain leads to chain termination due to the unnatural stereochemistry of the sugar moiety, which prevents the formation of a phosphodiester bond with the next incoming nucleotide.[2]

A key advantage of L-nucleosides is their low cytotoxicity towards host cells, as they are generally poor substrates for human DNA polymerases.[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[6]

Materials:

-

Cell line of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

The intracellular metabolism of this compound is a critical determinant of its potential as a therapeutic agent. While direct quantitative data for this specific molecule remains to be fully elucidated, the known metabolic pathways of analogous L-nucleosides provide a strong framework for understanding its likely fate within the cell. The anabolic pathway, initiated by deoxycytidine kinase, is essential for its activation, while catabolic processes, potentially mediated by phosphorylases, will influence its bioavailability and duration of action. The detailed experimental protocols provided in this guide offer a robust toolkit for researchers to investigate the intracellular metabolism of this compound and other novel L-nucleoside analogs, thereby facilitating the development of the next generation of antiviral and anticancer therapies. Further research is warranted to obtain specific kinetic data for the enzymes involved in L-dA metabolism and to precisely quantify its intracellular metabolites.

References

- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel L-nucleoside analogue, 5-fluorotroxacitabine, displays potent efficacy against acute myeloid leukemia | Haematologica [haematologica.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Intracellular Metabolism of β-l-2′,3′-Dideoxyadenosine: Relevance to Its Limited Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular metabolism of beta-L-2',3'-dideoxyadenosine: relevance to its limited antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic considerations for the regulation of adenosine and deoxyadenosine metabolism in mouse and human tissues based on a thymocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of cellular alpha and virally induced deoxyribonucleic acid polymerases by the triphosphate of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of 2'-Deoxy-L-adenosine: A Review of a Sparsely Explored Nucleoside Analog

Core Concepts in L-Nucleoside Pharmacokinetics

L-nucleosides are stereoisomers of the naturally occurring D-nucleosides. This structural difference often renders them resistant to metabolism by enzymes that process endogenous nucleosides, which can lead to altered pharmacokinetic properties and unique therapeutic activities. The metabolism of pyrimidine (B1678525) L-nucleosides, for instance, has been studied in mice, showing that they are distributed to various tissues and gradually excreted in an unchanged form.[1][2] Some L-ribonucleosides can be phosphorylated in vivo by nucleoside kinases.[1][2]

Challenges in Determining the Pharmacokinetic Profile of 2'-Deoxy-L-adenosine

The lack of specific studies on this compound presents a significant challenge in defining its pharmacokinetic parameters. Preclinical and clinical studies are essential to determine key metrics such as:

-

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.

-

Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.

-

Area Under the Curve (AUC): A measure of the total drug exposure over time.

-

Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.

-

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Without dedicated studies, any discussion of these parameters for L-dA remains speculative.

Potential Metabolic Pathways

Based on the metabolism of other nucleoside analogs, several potential metabolic pathways for this compound can be hypothesized. These pathways would require experimental verification.

A hypothetical metabolic pathway for this compound could involve phosphorylation by cellular kinases to form the corresponding monophosphate, diphosphate, and triphosphate. The triphosphate form could then potentially interact with DNA polymerases or reverse transcriptases. Deamination by adenosine (B11128) deaminase is another potential metabolic route, although the L-configuration might confer resistance.

References

2'-Deoxy-L-adenosine: An In-depth Technical Guide to its Role as a Hepatitis B Virus (HBV) Replication Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. 2'-Deoxy-L-adenosine (L-dA), an unnatural L-nucleoside analog, has emerged as a potent and selective inhibitor of HBV replication. This technical guide provides a comprehensive overview of L-dA, detailing its mechanism of action, in vitro and in vivo efficacy, resistance profile, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of anti-HBV therapeutics.

L-dA's antiviral activity is predicated on its intracellular conversion to the active triphosphate form, which acts as a competitive inhibitor and chain terminator of the HBV DNA polymerase. This targeted mechanism confers high selectivity for the viral polymerase over host cellular DNA polymerases, resulting in a favorable safety profile. Preclinical studies, particularly in the woodchuck model of chronic HBV infection, have demonstrated significant reductions in viral load following oral administration of L-dA, highlighting its potential as a therapeutic candidate.

Mechanism of Action

The antiviral effect of this compound is a multi-step process that occurs within the host hepatocyte, ultimately leading to the termination of viral DNA synthesis.

-

Cellular Uptake and Phosphorylation: L-dA enters the hepatocyte and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).[1]

-

Competitive Inhibition: L-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the HBV DNA polymerase (reverse transcriptase).[1][2]

-

DNA Chain Termination: Upon incorporation into the growing viral DNA chain, the L-configuration of the sugar moiety of L-dATP prevents the formation of a phosphodiester bond with the incoming nucleotide.[1][2] This results in premature chain termination and the cessation of viral DNA replication.[1]

The selectivity of L-dA is attributed to the stereospecificity of viral and host enzymes. While the HBV polymerase can accommodate the L-enantiomer, human DNA polymerases (α, β, and γ) have a significantly lower affinity for L-nucleoside triphosphates, which contributes to the low cytotoxicity of L-dA.[3][4]

Quantitative Data

In Vitro Antiviral Activity and Cytotoxicity

The in vitro efficacy of this compound has been evaluated in HBV-producing cell lines, typically the HepG2 2.2.15 cell line. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters used to determine the antiviral potency and safety window of the compound. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic potential.

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (L-dA) | Wild-Type HBV | 2.2.15 | 0.09[2] | >100[3] | >1111 |

| Lamivudine (B182088) (3TC) | Wild-Type HBV | HepG2 | 0.006[2] | >100 | >16667 |

| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004[2] | >100 | >25000 |

| Adefovir (ADV) | Wild-Type HBV | HepG2 | Not specified | >100 | Not specified |

| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06[2] | >100 | >1667 |

In Vivo Antiviral Efficacy in the Woodchuck Model